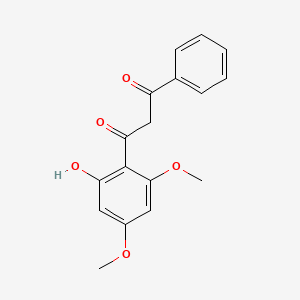
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-1,3-propanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-1,3-propanedione is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a hydroxy group and two methoxy groups attached to a phenyl ring, along with a phenylpropanedione moiety. Its molecular formula is C17H16O4, and it has a molecular weight of 284.31 g/mol .
Méthodes De Préparation
The synthesis of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-1,3-propanedione typically involves the reaction of 2-hydroxy-4,6-dimethoxybenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-1,3-propanedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Applications De Recherche Scientifique
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-1,3-propanedione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-1,3-propanedione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The antioxidant activity is due to its capacity to scavenge free radicals and chelate metal ions . In antiviral applications, the compound interferes with viral replication by inhibiting key viral enzymes and proteins .
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-1,3-propanedione can be compared with similar compounds such as:
Xanthoxyline: Known for its repellent activity against pests.
Flavokawain B: An analog with antiviral properties.
Caryophyllene oxide: Exhibits significant repellent effects on pests.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of this compound in various research fields.
Propriétés
Numéro CAS |
33507-94-7 |
|---|---|
Formule moléculaire |
C17H16O5 |
Poids moléculaire |
300.30 g/mol |
Nom IUPAC |
1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C17H16O5/c1-21-12-8-14(19)17(16(9-12)22-2)15(20)10-13(18)11-6-4-3-5-7-11/h3-9,19H,10H2,1-2H3 |
Clé InChI |
RNHMENCCVPUKOB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C(=O)CC(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















